Benzyl 2-carbamoylazetidine-1-carboxylate

Description

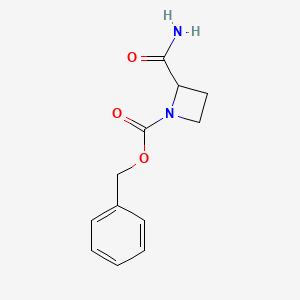

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-carbamoylazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c13-11(15)10-6-7-14(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWSMBMSCDHVHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Benzyl 2 Carbamoylazetidine 1 Carboxylate

Functionalization of the Azetidine (B1206935) Ring System

The strained azetidine ring is amenable to various functionalization reactions, which can introduce new substituents and expand the molecular complexity.

The azetidine ring, being a saturated heterocycle, is not prone to electrophilic aromatic substitution. However, the ring is susceptible to nucleophilic attack, often leading to ring-opening reactions due to the inherent ring strain. magtech.com.cnnih.gov The regioselectivity of the ring-opening is influenced by the substituents on the azetidine ring. magtech.com.cn For azetidines with electron-withdrawing groups at the C2 position, such as the carbamoyl (B1232498) group in Benzyl (B1604629) 2-carbamoylazetidine-1-carboxylate, nucleophilic attack is generally directed to the C2 or C4 position, leading to cleavage of the C-N bond. magtech.com.cn

The nitrogen atom of the azetidine, once deprotected, can act as a nucleophile. For example, it can participate in aza-Michael additions to α,β-unsaturated esters, a powerful method for constructing C-N bonds. nih.gov

A powerful strategy for the functionalization of the azetidine core is the deprotonation at the C2 position (α-lithiation) followed by quenching with an electrophile. nih.gov This approach allows for the introduction of a wide range of substituents at a position adjacent to the nitrogen atom. The N-protecting group plays a crucial role in facilitating this reaction. While the Cbz group can direct lithiation, the N-Boc (tert-butoxycarbonyl) group is also commonly used for this purpose. nih.govorganic-chemistry.org

The process involves treating the N-protected azetidine with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) or PMDETA (pentamethyldiethylenetriamine), at low temperatures. nih.govrsc.org The resulting α-lithiated intermediate is then trapped with an electrophile. nih.govorganic-chemistry.org A variety of electrophiles can be employed, leading to a diverse array of C2-substituted azetidines.

The table below illustrates the scope of this methodology with various electrophiles.

| Electrophile | Product Type |

| Aldehydes/Ketones | C2-Hydroxyalkyl azetidines organic-chemistry.org |

| Alkyl Halides | C2-Alkyl azetidines nih.gov |

| Silyl Halides (e.g., Me₃SiCl) | C2-Silyl azetidines organic-chemistry.orgrsc.org |

| Stannyl Halides | C2-Stannyl azetidines organic-chemistry.org |

| Halogenating Agents | C2-Haloazetidines organic-chemistry.org |

Ring Expansion Reactions of Azetidines in Heterocyclic Synthesis

The strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger heterocyclic systems. nih.govmagtech.com.cn A notable example is the acid-mediated ring expansion of N-Cbz protected 2-substituted azetidines to form six-membered 1,3-oxazinan-2-ones. imperial.ac.ukresearchgate.net This transformation is particularly efficient for azetidines bearing a substituent at the C2 position that can stabilize a carbocation intermediate. morressier.com

The reaction is typically initiated by a Brønsted acid and proceeds rapidly at room temperature. imperial.ac.ukresearchgate.net This methodology allows for the conversion of the four-membered azetidine ring into a more complex, six-membered heterocyclic scaffold, which is a common motif in medicinally relevant compounds. imperial.ac.uk

Redox Chemistry of Azetidine Derivatives, including Photo-oxidation and Photoreduction

The redox chemistry of azetidine derivatives has been explored, particularly in the context of photochemical reactions. Theoretical studies on azetidine derivatives have shown that both photo-oxidation and photoreduction can significantly impact the stability and reactivity of the ring. mdpi.comresearchgate.net

One-electron oxidation can lower the energy barrier for the ring-opening of the azetidine, although this process may be slow. mdpi.comresearchgate.net Conversely, one-electron reduction has been shown to dramatically facilitate the cycloreversion of the azetidine ring. mdpi.comresearchgate.net These processes are often studied in the context of DNA photoproduct repair, where azetidine intermediates are proposed to be involved. mdpi.comresearchgate.net The feasibility of these photoinduced electron transfer reactions depends on the redox potentials of the azetidine derivative and the photosensitizer used. mdpi.com

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a direct photochemical route to azetidines. nih.govresearchgate.net Visible light-mediated versions of this reaction have been developed, offering a mild and efficient way to construct functionalized azetidine rings. nih.gov

Advanced Spectroscopic and Analytical Characterization of Benzyl 2 Carbamoylazetidine 1 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Benzyl (B1604629) 2-carbamoylazetidine-1-carboxylate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Due to the presence of a benzyloxycarbonyl (Cbz) protecting group, the molecule may exist as a mixture of rotamers (rotational isomers) arising from hindered rotation around the carbamate (B1207046) C-N bond, which can lead to broadening or duplication of signals in the NMR spectra. researchgate.net

The ¹H NMR spectrum provides a map of all proton environments within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The expected ¹H NMR signals for Benzyl 2-carbamoylazetidine-1-carboxylate are as follows:

Aromatic Protons (C₆H₅): The five protons of the phenyl ring are expected to appear as a complex multiplet in the range of δ 7.30-7.45 ppm. rsc.orgchemicalbook.com

Carbamoyl (B1232498) Protons (CONH₂): The two protons of the primary amide group are anticipated to appear as two distinct, broad singlets, typically in the range of δ 5.5-7.5 ppm, due to their different spatial environments and exchange with the solvent.

Benzylic Protons (OCH₂Ph): The two protons of the benzylic methylene (B1212753) group are chemically equivalent and are expected to resonate as a sharp singlet around δ 5.15 ppm. rsc.org

Azetidine (B1206935) H-2 Proton (NCHCO): The single proton on the C2 carbon of the azetidine ring is adjacent to the nitrogen atom and the electron-withdrawing carbamoyl group. This deshielding environment would shift its signal downfield, expected to be a triplet or triplet of doublets around δ 4.5-4.8 ppm.

Azetidine H-4 Protons (NCH₂): The two protons on the C4 carbon are diastereotopic and adjacent to the ring nitrogen. They are expected to appear as multiplets in the range of δ 3.8-4.2 ppm. chemicalbook.com

Azetidine H-3 Protons (CH₂): The two protons on the C3 carbon are expected to resonate further upfield, likely as a multiplet around δ 2.4-2.8 ppm. chemicalbook.com

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.30-7.45 | m | 5H | Aromatic (C₆H ₅) |

| ~6.5 | br s | 1H | Amide (CONH ₂) |

| ~5.8 | br s | 1H | Amide (CONH ₂) |

| ~5.15 | s | 2H | Benzylic (OCH ₂Ph) |

| 4.5-4.8 | t or dd | 1H | Azetidine H -2 |

| 3.8-4.2 | m | 2H | Azetidine H -4 |

| 2.4-2.8 | m | 2H | Azetidine H -3 |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Proton-decoupled spectra show each carbon as a single line, simplifying the analysis.

The expected ¹³C NMR signals are:

Carbonyl Carbons (C=O): Two distinct signals are expected for the carbonyl carbons. The primary amide carbonyl (CONH₂) is typically found around δ 170-175 ppm, while the carbamate carbonyl (NCOO) is expected to resonate further upfield, around δ 155-158 ppm. bhu.ac.inlibretexts.org

Aromatic Carbons (C₆H₅): The phenyl ring will show four signals: one for the quaternary carbon attached to the benzylic group (ipso-carbon) around δ 135-137 ppm, and three signals for the protonated aromatic carbons in the typical range of δ 127-129 ppm. organicchemistrydata.orgchemicalbook.com

Benzylic Carbon (OCH₂Ph): The benzylic carbon signal is expected around δ 67-68 ppm. rsc.org

Azetidine C-2 Carbon (NCHCO): This carbon is attached to two electron-withdrawing groups (the ring nitrogen and the carbamoyl group) and is expected to be the most downfield of the aliphatic signals, around δ 60-65 ppm. ipb.pt

Azetidine C-4 Carbon (NCH₂): The C4 carbon, being adjacent to the nitrogen, is expected to appear around δ 46-50 ppm. rsc.org

Azetidine C-3 Carbon (CH₂): The C3 carbon is the most shielded of the ring carbons and is expected to resonate around δ 25-30 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 170-175 | Amide C =O |

| 155-158 | Carbamate C =O |

| 135-137 | Aromatic ipso-C |

| 127-129 | Aromatic C H |

| 67-68 | Benzylic C H₂ |

| 60-65 | Azetidine C -2 |

| 46-50 | Azetidine C -4 |

| 25-30 | Azetidine C -3 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show cross-peaks connecting H-2 with the H-3 protons, and the H-3 protons with the H-4 protons, confirming the connectivity within the azetidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It would be used to definitively assign each azetidine carbon signal by correlating it to its known proton signal (e.g., the signal at δ ~4.6 ppm would correlate with the carbon at δ ~62 ppm, assigning it as C-2).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for assigning quaternary carbons, which are invisible in HMQC/HSQC spectra. Key expected correlations include:

The benzylic protons (OCH₂) to the carbamate carbonyl carbon and the aromatic ipso-carbon.

The azetidine H-2 proton to the amide carbonyl carbon.

The azetidine H-4 protons to the C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry. For azetidine derivatives, NOESY can help confirm the relative configuration of substituents on the ring. ipb.pt

Nitrogen-15 (¹⁵N) NMR: The natural abundance of the ¹⁵N isotope is very low (0.37%), often requiring isotopic enrichment for practical analysis. nih.gov A ¹⁵N NMR spectrum of the title compound would show two signals: one for the sp³-hybridized azetidine nitrogen within the carbamate group and another for the sp²-hybridized nitrogen of the primary amide. These signals provide direct information about the electronic environment of the nitrogen atoms. nih.govresearchgate.net

Fluorine-19 (¹⁹F) NMR: This technique is only applicable to fluorinated analogues of the title compound. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, providing sharp signals over a wide chemical shift range. huji.ac.ilnih.gov For a derivative with a fluorine atom on the phenyl ring, for example, ¹⁹F NMR would show a distinct signal whose chemical shift and coupling to nearby protons (¹H-¹⁹F coupling) would confirm its position. rsc.org This makes ¹⁹F NMR an excellent tool for analyzing the synthesis and purity of such analogues.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present.

The key diagnostic IR absorption bands expected for this compound are:

N-H Stretching: The primary amide (-CONH₂) group should exhibit two distinct stretching bands in the region of 3400-3150 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the azetidine and benzylic groups will appear just below 3000 cm⁻¹.

C=O Stretching: This is a very strong and sharp absorption. Two distinct carbonyl bands are expected: the carbamate (N-COO-R) carbonyl typically absorbs at a higher frequency (1720-1700 cm⁻¹), while the primary amide carbonyl absorbs at a lower frequency (1680-1650 cm⁻¹). These bands may overlap.

N-H Bending: The amide N-H bending vibration typically appears around 1640-1600 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Type |

| 3400-3150 | Medium | Amide (R-NH₂) | N-H Stretch |

| 3100-3000 | Medium-Weak | Aromatic | C-H Stretch |

| 3000-2850 | Medium | Aliphatic | C-H Stretch |

| 1720-1700 | Strong, Sharp | Carbamate (N-COO-R) | C=O Stretch |

| 1680-1650 | Strong, Sharp | Amide (R-CONH₂) | C=O Stretch |

| 1640-1600 | Medium | Amide (R-NH₂) | N-H Bend |

| 1600-1450 | Medium-Weak | Aromatic | C=C Stretch |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within 5 parts per million (ppm). This allows for the unambiguous determination of a molecule's elemental formula.

For this compound, the molecular formula is C₁₂H₁₄N₂O₃. The calculated monoisotopic mass for the neutral molecule is 234.10044 Da. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. HRMS analysis would be expected to yield a result that matches the calculated mass of this ion to four or five decimal places, confirming the elemental composition. rsc.orgrsc.org

Molecular Formula: C₁₂H₁₄N₂O₃

Calculated Mass for [M+H]⁺ (C₁₂H₁₅N₂O₃⁺): 235.10772

Expected HRMS Result: HRMS (ESI) m/z: [M+H]⁺ Calcd for C₁₂H₁₅N₂O₃⁺, 235.1077; Found, 235.107x.

This high level of accuracy distinguishes the target compound from other molecules that may have the same nominal mass but a different elemental formula, providing definitive confirmation of its identity.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

While the definitive crystal structure of this compound is not extensively detailed in publicly accessible literature, X-ray crystallography has been successfully employed to elucidate the three-dimensional solid-state structures of closely related azetidine derivatives. This powerful analytical technique provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the crystalline state. The insights gained from these analogues can be extrapolated to infer the likely structural characteristics of this compound.

A pertinent example is the X-ray diffraction analysis of trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. mdpi.com This derivative shares the core azetidine ring and the benzyloxycarbonyl group, providing a valuable model for structural comparison. The study of this N-oxide derivative revealed significant details about its solid-state conformation and the hydrogen bonding networks that stabilize the crystal lattice.

In the solid state, the azetidine ring of this derivative adopts a puckered conformation, a common feature for such strained four-membered rings. The analysis identified a strong intermolecular hydrogen bond between the carbamate N-H group of one molecule and the N-oxide oxygen atom of a neighboring molecule. This interaction is a key factor in the molecular packing. mdpi.com

The crystallographic data for trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, which crystallizes as a co-crystal with water, are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3649(3) |

| b (Å) | 11.2359(3) |

| c (Å) | 10.5937(3) |

| α (°) | 90 |

| β (°) | 108.753(2) |

| γ (°) | 90 |

| Volume (ų) | 1506.74(7) |

| Z | 4 |

This interactive table summarizes key crystallographic data for a derivative of this compound.

Furthermore, the crystal structure of L-azetidine-2-carboxylic acid, the parent compound of this series, has also been determined, providing fundamental data on the geometry of the azetidine ring itself. acs.org Such studies on precursor molecules and functionalized analogues are instrumental in building a comprehensive understanding of the structural chemistry of this class of compounds. The benzyloxycarbonyl protecting group, also present in other structurally characterized molecules like Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, has its conformational preferences influenced by the electronic and steric nature of the rest of the molecule. mdpi.com

Computational Chemistry and Theoretical Investigations of Azetidine 1 Carboxylate Systems

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. For azetidine-1-carboxylate systems, these methods elucidate the distribution of electrons and energy levels within the molecule, which are key determinants of its stability and reactivity.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules like azetidine (B1206935) derivatives. youtube.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. dergipark.org.tr Functionals such as B3LYP are commonly employed to investigate the structural and energetic properties of heterocyclic compounds. acs.orgnih.gov

The validation of DFT calculations is crucial to ensure the reliability of the theoretical results. This is typically achieved through several approaches:

Comparison with Experimental Data: Calculated geometric parameters (bond lengths, bond angles) and spectroscopic data (e.g., vibrational frequencies) are compared with available experimental results from techniques like X-ray crystallography and infrared spectroscopy.

Choice of Functionals and Basis Sets: The consistency of results is checked by employing different functionals (e.g., B3LYP vs. long-range corrected CAM-B3LYP) and basis sets (e.g., 6-311G(d,p)). acs.org Agreement across different levels of theory enhances confidence in the predictions.

Benchmarking: For specific properties like reaction energies, results are compared against higher-level, more computationally expensive methods (like coupled-cluster theory) for smaller model systems to establish the accuracy of the chosen DFT functional.

For a molecule like Benzyl (B1604629) 2-carbamoylazetidine-1-carboxylate, DFT can accurately predict its three-dimensional geometry, conformational preferences, and electronic properties, providing a solid foundation for further reactivity studies.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. nih.gov

Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO.

Small HOMO-LUMO gap: Suggests higher chemical reactivity and lower kinetic stability. nih.gov

In azetidine-1-carboxylate systems, the distribution of the HOMO and LUMO across the molecule indicates the most probable sites for reaction. For instance, the HOMO might be localized on the electron-rich benzyl group or the azetidine nitrogen, while the LUMO could be centered on the carbamoyl (B1232498) or carboxylate carbonyl groups. This analysis helps predict how the molecule will interact with various reagents. Computational models have been used to predict which precursor compounds will successfully react to form azetidines based on their frontier orbital energies. mit.edu

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.20 | Electron acceptor, associated with electrophilic character. |

| HOMO | -6.85 | Electron donor, associated with nucleophilic character. |

| HOMO-LUMO Gap | 5.65 | Indicator of chemical stability and reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netwuxiapptec.com The MEP surface is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and represent the nucleophilic centers of the molecule (e.g., carbonyl oxygen atoms). researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and represent the electrophilic centers (e.g., acidic protons on the amide group). researchgate.netwuxiapptec.com

Green Regions: Represent areas of neutral potential.

For Benzyl 2-carbamoylazetidine-1-carboxylate, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbamoyl and carboxylate groups, highlighting their nucleophilicity. Conversely, positive potential (blue) would be expected near the amide N-H proton, indicating its acidity. Such maps are invaluable for predicting non-covalent interactions, such as hydrogen bonding, and for identifying the initial sites of interaction between molecules. rsc.org

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the energetic feasibility of different reaction mechanisms.

The reactivity of azetidines is largely governed by their significant ring strain, which is approximately 25-26 kcal/mol. researchgate.net This inherent strain energy can be released in ring-opening reactions, making them thermodynamically favorable. rsc.orgbeilstein-journals.org Computational methods, particularly DFT, are used to model the energetic profiles of these reactions.

An energetic profile plots the energy of the system as the reaction progresses from reactants to products. Key points on this profile include:

Reactants and Products: The starting materials and final compounds of the reaction.

Transition State (TS): The highest energy point along the reaction coordinate, representing the energy barrier (activation energy) that must be overcome for the reaction to occur. nih.gov

Intermediates: Local energy minima that may form during the reaction.

DFT calculations can accurately determine the geometries and energies of transition states for both the formation (e.g., intramolecular cyclization) and opening of the azetidine ring. frontiersin.orgnih.gov For example, in a nucleophilic ring-opening reaction, calculations can compare the activation energies for attack at the C2 versus the C4 position of the ring, thereby explaining the observed regioselectivity. frontiersin.org The rate of decomposition via ring-opening can also be correlated with factors like the pKa of the azetidine nitrogen, which influences its protonation state. nih.gov

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Azetidine + Nucleophile) | 0.0 | Reference energy level. |

| Transition State (TS) | +22.5 | Energy barrier (Activation Energy) for the reaction. |

| Products (Ring-Opened Adduct) | -15.0 | Overall reaction is exothermic. |

Many reactions involving chiral centers, such as the C2 position of this compound, exhibit stereoselectivity, favoring the formation of one stereoisomer over another. Computational transition state analysis is a powerful tool for understanding and predicting these stereochemical outcomes. researchgate.net

By calculating the energies of the different diastereomeric transition states that lead to different product stereoisomers, chemists can predict which product will be formed preferentially. The transition state with the lower energy will correspond to the faster reaction pathway and thus the major product. nih.gov

For example, in an aldol (B89426) reaction catalyzed by an azetidine-2-carboxylic acid derivative, DFT calculations can analyze the transition state structures to reveal the key interactions (e.g., steric repulsion, stabilizing hydrogen bonds) that dictate whether the syn or anti product is favored. researchgate.net These computational models allow for the analysis of subtle differences in catalyst and substrate structure and their profound impact on the stereoselectivity of the reaction. researchgate.netnih.gov This predictive capability is crucial for designing new catalysts and synthetic routes to obtain desired stereoisomers with high purity.

Insights into Ring Expansion Mechanisms

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ring expansion reactions involving azetidine systems. These reactions are crucial for synthesizing larger, often more biologically relevant, heterocyclic structures like pyrrolidines.

One common strategy involves the reaction of an azetidine with a diazo compound in the presence of a metal catalyst, leading to a one-carbon ring expansion. nih.gov Computational modeling of these transformations helps to map out the potential energy surface of the reaction, identifying key intermediates and transition states. For instance, DFT computations on the rhodium-catalyzed ring expansion of bicyclic methyleneaziridines to azetidines indicate that the reaction proceeds through the formation of an aziridinium (B1262131) ylide. nih.gov This intermediate is precisely positioned for a concerted, asynchronous nih.govnih.gov-Stevens-type rearrangement. nih.gov The calculations revealed that the relief of ring strain is a significant driving force for the reaction, with the final step being highly exergonic (releasing nearly 60 kcal·mol⁻¹) and proceeding through a near-barrierless transition state. nih.gov

These theoretical investigations are crucial for understanding the regioselectivity and stereospecificity of such reactions. nih.govresearchgate.net By calculating the energy barriers for different potential pathways, chemists can predict the most likely outcome and design more efficient and selective synthetic routes. mit.edu For example, calculations have shown that in certain intramolecular aminolysis reactions of epoxy amines, the transition state leading to azetidine formation can be energetically favored over pyrrolidine (B122466) formation under specific catalytic conditions, a prediction consistent with experimental results. frontiersin.org

Conformational Analysis and Ring Dynamics

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve torsional strain. Computational methods are essential for analyzing the subtle energetic differences between various puckered states and understanding the dynamics of ring inversion.

The energy barrier for ring inversion is typically low, meaning the ring is flexible at room temperature. For N-methyl azetidine, the Gibbs free energy of activation (ΔG≠) for this process is approximately 10 kcal·mol⁻¹. nih.gov Computational models can accurately predict these barriers and illustrate how they are affected by different substitution patterns. The puckering angle and the preference for substituents to occupy axial or equatorial-like positions are key parameters determined from these calculations. For instance, in N-acyl derivatives like this compound, the planarity of the nitrogen atom due to amide resonance influences the ring's conformational landscape.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Puckering Angle | The angle defining the deviation of the ring from planarity. | ~15-20° |

| Ring Inversion Barrier (ΔG≠) | The energy barrier for the interconversion between two puckered conformations. | ~10 kcal·mol⁻¹ (for N-methyl azetidine) nih.gov |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry is a vital tool for predicting and interpreting the spectroscopic data of novel compounds. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are indispensable for structure elucidation. nih.govnrel.govd-nb.inforesearchgate.net

For NMR spectroscopy, the gauge-including atomic orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, allows for the calculation of nuclear shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net This process can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy, often with a mean absolute error of less than 5 ppm for ¹³C shifts, which is acceptable for direct comparison with experimental data. nrel.govresearchgate.net These predictions are crucial for assigning complex spectra, resolving ambiguities in structural assignments, and even correcting misassigned structures in the literature. nih.gov

Similarly, IR spectra can be simulated by performing harmonic vibrational frequency calculations at an optimized molecular geometry. diva-portal.orgrsc.org These calculations yield the frequencies and intensities of the fundamental vibrational modes. The predicted spectrum can then be compared with experimental data to confirm the presence of specific functional groups and to understand the molecule's vibrational characteristics. For instance, in a molecule like this compound, DFT can predict the characteristic stretching frequencies for the C=O groups of the carbamate (B1207046) and amide, as well as the various C-H and C-N stretching and bending modes. nih.govchemrxiv.org

| Spectroscopic Parameter | Functional Group | Typical Experimental Range | Typical DFT-Calculated Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (δ) | Carbamate C=O | 150-160 ppm | Calculations often within 5 ppm of experiment researchgate.net |

| IR Frequency (ν) | Amide I C=O Stretch | 1630-1695 cm⁻¹ | Harmonic calculations typically scaled by ~0.96 rsc.org |

| IR Frequency (ν) | Carbamate C=O Stretch | 1690-1750 cm⁻¹ | Harmonic calculations typically scaled by ~0.96 rsc.org |

Theoretical Study on Redox Properties and Electron Transfer Processes

The redox properties of azetidine-1-carboxylate systems can be investigated using computational methods to predict their oxidation and reduction potentials. These properties are fundamental to understanding their electronic behavior and potential roles in electron transfer processes. researchgate.net DFT calculations are widely used to determine ionization potentials (IPs) and electron affinities (EAs), which are directly related to a molecule's resistance to oxidation and reduction, respectively. nih.govacs.org

By employing thermodynamic cycles, computational protocols can predict standard redox potentials in solution. researchgate.netdu.edu These models combine gas-phase energy calculations with a solvation model (e.g., Polarizable Continuum Model, PCM) to account for the effects of the solvent. For N-heterocyclic compounds, specific combinations of DFT functionals (like MPWB1K) and solvation models have been developed that yield excellent agreement with experimental values, with mean absolute deviations as low as 0.09 V for reduction potentials. researchgate.netnih.gov

These theoretical studies can reveal how substituents on the azetidine ring or the carbamate group influence the electronic structure, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy correlates with the ease of oxidation, while the LUMO energy relates to the ease of reduction. Such analyses are critical for designing molecules with specific electronic properties for applications in materials science or as redox-active probes.

Exploration of Strain Effects in Azetidine Ring Systems

The four-membered azetidine ring is characterized by significant ring strain, a consequence of its compressed C-C-C and C-N-C bond angles, which deviate substantially from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries. This inherent strain is a dominant factor in the reactivity of azetidines. rsc.org

Computational chemistry provides a quantitative measure of this strain energy. Ring strain energy (RSE) is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. This approach minimizes errors in the calculation by ensuring cancellation of systematic errors. High-level ab initio and DFT calculations (such as with the M06-2X functional) have established the strain energy of the parent azetidine ring to be approximately 25.2-25.4 kcal·mol⁻¹. nih.govresearchgate.net This value is comparable to that of cyclobutane (B1203170) (26.4 kcal·mol⁻¹) but significantly higher than that of the five-membered pyrrolidine ring (5.8 kcal·mol⁻¹). researchgate.net

This stored potential energy makes the azetidine ring susceptible to ring-opening reactions, which are often the driving force for its utility in synthesis. nih.govnih.govbeilstein-journals.org Computational studies can model how this strain is released in various chemical transformations, providing a thermodynamic rationale for observed reactivity patterns. researchgate.net For example, the strain energy contributes to the exergonicity of ring-expansion reactions and facilitates nucleophilic attack at the ring carbons. nih.govmagtech.com.cn

| Compound | Ring Size | Calculated Strain Energy (kcal·mol⁻¹) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 rsc.org |

| Azetidine | 4 | ~25.4 rsc.org |

| Pyrrolidine | 5 | ~5.4-5.8 rsc.orgresearchgate.net |

| Piperidine | 6 | ~0 researchgate.net |

Future Research Directions and Emerging Trends in Azetidine 1 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Routes for Azetidine (B1206935) Scaffolds

The construction of the azetidine ring, a historically challenging endeavor, is a major focus of contemporary synthetic chemistry. Future efforts are geared towards methods that are not only efficient and versatile but also environmentally benign.

A significant emerging trend is the use of biocatalysis . Researchers have successfully employed engineered enzymes, such as cytochrome P450 variants, to catalyze the enantioselective ring expansion of aziridines to form azetidines. This biocatalytic approach offers high stereocontrol and operates under mild, aqueous conditions, representing a significant step towards sustainable synthesis.

Photocatalysis has also emerged as a powerful tool. Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a mild and efficient pathway to functionalized azetidines. nih.govnih.gov This method avoids harsh reagents and high temperatures, aligning with the principles of green chemistry. Similarly, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes presents an atom-economical route to construct the azetidine core.

Continuous flow chemistry is another promising avenue for the sustainable synthesis of azetidine derivatives. This technology allows for the safe handling of reactive intermediates, such as lithiated azetidines, at temperatures higher than in traditional batch processes. The use of eco-friendly solvents within these systems further enhances their sustainability profile.

Furthermore, novel cyclization strategies continue to be developed, including palladium-catalyzed intramolecular C(sp³)–H amination and strain-release homologation of azabicyclo[1.1.0]butanes. These methods provide access to a diverse range of functionalized azetidines that were previously difficult to obtain.

| Synthetic Strategy | Key Features | Sustainability Aspect |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Use of enzymes, aqueous media |

| Photocatalysis | Visible light as a renewable energy source, mild conditions | Reduced energy consumption and waste |

| Flow Chemistry | Enhanced safety and control, potential for automation | Efficient heat and mass transfer, reduced solvent usage |

| Novel Cyclizations | Access to diverse and complex scaffolds | Atom economy, high efficiency |

Exploration of New Reactivity Modes and Transformations of Azetidine Derivatives

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, is a key driver of their unique reactivity. rsc.orgresearchgate.netresearchwithrutgers.comrsc.org Future research will continue to harness this strain energy to forge new chemical bonds and construct complex molecular architectures.

Strain-release reactions are at the forefront of this exploration. nih.govchemrxiv.orgchemrxiv.orgnih.gov The ring-opening of azetidines can be triggered by various reagents and conditions, leading to a diverse array of products. For instance, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with electrophiles like benzyl (B1604629) chloroformate results in the formation of diversely substituted 2-(trifluoromethyl)azetidines. nih.gov This strategy allows for the introduction of valuable functional groups onto the azetidine scaffold. The regioselectivity of these ring-opening reactions is a critical aspect, often controlled by the electronic and steric nature of the substituents on the azetidine ring. researchgate.net

Another area of growing interest is the development of photochemical "build and release" strategies. beilstein-journals.org In this approach, a photochemical cyclization is used to construct a strained azetidine intermediate, which then undergoes a subsequent strain-releasing ring-opening reaction to generate more complex, functionalized molecules. beilstein-journals.org This combination of reactions provides a powerful method for molecular construction.

Furthermore, the direct functionalization of the azetidine ring without ring-opening is a significant area of research. Methods for C-H functionalization, for example, allow for the direct attachment of new substituents to the core, providing efficient access to novel derivatives. rsc.org The development of new catalytic systems that can selectively activate and transform the C-N or C-C bonds of the azetidine ring will continue to be a major theme.

Advanced Applications in Chemical Research and Material Science (e.g., energetic materials)

While azetidine derivatives are well-established in medicinal chemistry, their unique structural and electronic properties are leading to their exploration in new areas of chemical research and material science. One of the most notable emerging applications is in the field of energetic materials .

The strained four-membered ring of azetidine can store a significant amount of energy, which can be released upon decomposition. This property, combined with the ability to introduce multiple energetic functionalities (such as nitro groups) onto the azetidine scaffold, makes these compounds promising candidates for new high-energy-density materials. nih.govresearchgate.net Research has shown that the introduction of an azetidine structure can improve key properties of energetic materials, including density and decomposition temperature. nih.gov

For example, the synthesis of nitroazetidine-based materials has demonstrated improved performance characteristics, such as higher densities, better oxygen balances, and increased detonation pressures and velocities compared to some current state-of-the-art materials. chemrxiv.org The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical properties of these energetic materials, highlighting the importance of stereocontrolled synthesis. nih.govchemrxiv.org The design and synthesis of polycyclic energetic materials incorporating azetidine and other nitrogen-rich heterocycles, like triazoles, is an active area of investigation. nih.gov

| Property | Impact of Azetidine Scaffold |

| Density | Can increase the density of the energetic material. nih.gov |

| Thermal Stability | Can lead to higher decomposition temperatures. nih.gov |

| Energy Content | The strained ring contributes to a higher heat of formation. researchgate.net |

| Performance | Can improve detonation velocity and pressure. chemrxiv.org |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational and experimental chemistry is becoming increasingly crucial for the rational design of novel azetidine derivatives and the prediction of their reactivity. sciencedaily.com Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for understanding the electronic structure, stability, and reaction mechanisms of azetidine-containing molecules. researchgate.netresearchgate.netnih.govresearchgate.netnih.govnih.gov

Computational studies have been instrumental in elucidating the factors that control the regioselectivity of ring-opening reactions and the preference for certain cyclization pathways. nih.gov For instance, DFT calculations can help predict whether a radical cyclization of a ynamide will proceed via a 4-exo-dig or a 5-endo-dig pathway to form an azetidine. nih.gov This predictive power allows chemists to design experiments more efficiently and rationally.

In the context of energetic materials, computational methods are used to predict key performance parameters such as heats of formation, densities, and detonation properties of novel azetidine derivatives. researchgate.net This in silico screening allows for the prioritization of synthetic targets with the most promising characteristics.

Furthermore, computational modeling can guide the development of new synthetic reactions. By modeling transition states and reaction pathways, researchers can identify substrates that are likely to be successful in a given transformation, thereby expanding the scope of known reactions. sciencedaily.com The integration of these computational approaches with high-throughput experimentation will undoubtedly accelerate the discovery of new azetidine-based molecules with desired properties.

Expanding the Scope of Chiral Azetidine Synthesis and Derivatization

The synthesis of enantioenriched azetidines is of paramount importance, as the stereochemistry of these molecules often dictates their biological activity and material properties. While significant progress has been made, the development of general and practical methods for the asymmetric synthesis of chiral azetidines remains a key objective.

Future research will focus on the development of new chiral catalysts and auxiliaries for the enantioselective construction of the azetidine ring. researcher.lifenih.govnih.govrsc.orgnih.govacs.orgacs.orgbirmingham.ac.ukbham.ac.uk This includes copper-catalyzed asymmetric boryl allylation of azetines, which provides access to chiral 2,3-disubstituted azetidines, and asymmetric [2+2] cycloadditions. researcher.lifenih.gov The use of chiral tert-butanesulfinamides as auxiliaries has proven to be a scalable and effective strategy for producing a range of enantioenriched C2-substituted azetidines. nih.govacs.org

Beyond the synthesis of the chiral core, the derivatization of chiral azetidines is crucial for creating diverse libraries of molecules for various applications. wikipedia.org This involves the development of stereospecific reactions that can functionalize the chiral azetidine scaffold without compromising its enantiopurity. Enantioselective ring-opening reactions of azetidines, promoted by chiral hydrogen-bond donor catalysts, represent a powerful method for creating complex chiral amines from readily available starting materials. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 2-carbamoylazetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling azetidine derivatives with benzyl-protected carbamoyl groups. Optimization includes varying temperature (e.g., 0–25°C for carbamate stability), solvent polarity (e.g., DMF or THF), and catalysts (e.g., EDCI/HOBt for amide bond formation). Reaction progress should be monitored via TLC or HPLC. For similar carbamate syntheses, kinetic modeling (e.g., benzyl acetate optimization in enzymatic reactions) can guide parameter adjustments .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the azetidine ring structure and carbamoyl group placement.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Assess purity using C18 columns with UV detection (λ = 210–254 nm). Reference standards (e.g., USP/EP guidelines) ensure accuracy .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes. Toxicological data may be limited, so assume acute toxicity and avoid ingestion .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) to calculate electronic properties, such as HOMO-LUMO gaps and partial charges on the azetidine nitrogen. Basis sets like 6-31G(d) balance accuracy and computational cost. Compare results with experimental kinetic data to validate predictions .

Q. What challenges arise in crystallizing this compound, and how can SHELXL refine its crystal structure?

- Methodological Answer : Challenges include low crystal symmetry and twinning. SHELXL parameters:

- TWIN : Apply twin law matrices for pseudo-merohedral twinning.

- ISOR : Restrain anisotropic displacement parameters for light atoms.

- SIMU : Constrain similarity in displacement for adjacent atoms. High-resolution data (≤1.0 Å) improves refinement .

Q. How should researchers resolve contradictions between experimental and computational data for this compound’s stability?

- Methodological Answer :

- Re-evaluate Functional : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions).

- Experimental Validation : Perform accelerated degradation studies (e.g., pH/thermal stress) with HPLC-MS monitoring.

- Statistical Analysis : Use Bayesian methods to weigh computational vs. experimental uncertainty .

Q. What protocols ensure high purity (>98%) for pharmacological assays?

- Methodological Answer :

- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) via solubility screening.

- Preparative HPLC : Use gradient elution (ACN/water + 0.1% TFA) on C18 columns.

- QC Testing : Validate purity with dual-detector systems (UV + ELSD) and orthogonal methods (e.g., -NMR integration) .

Q. How can reaction kinetics be modeled for enzymatic modifications of this compound?

- Methodological Answer : Apply Michaelis-Menten kinetics with parameters (, ) derived from progress curve analysis. Use software like COPASI for nonlinear regression. For lipase-catalyzed reactions, monitor benzyl alcohol conversion spectrophotometrically at 340 nm .

Q. What regulatory considerations apply to using this compound in preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.